molecular formula C8H10N2O4 B13157999 2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid

2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B13157999
M. Wt: 198.18 g/mol
InChI Key: UVGAEKIQZKPCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by methoxylation to introduce the methoxyethyl group. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methoxyethyl)-4,6-dioxo-3,6-dihydropyrimidine: Similar structure but with an additional oxo group.

    2-(1-Methoxyethyl)-6-hydroxy-3,6-dihydropyrimidine-4-carboxylic acid: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness

2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(1-methoxyethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-4(14-2)7-9-5(8(12)13)3-6(11)10-7/h3-4H,1-2H3,(H,12,13)(H,9,10,11)

InChI Key

UVGAEKIQZKPCBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=O)N1)C(=O)O)OC

Origin of Product

United States

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